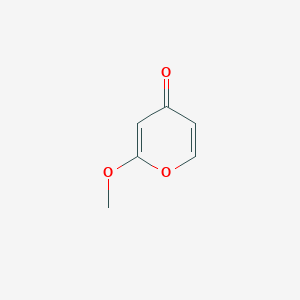

2-Methoxypyran-4-one

Description

Structure

3D Structure

Properties

CAS No. |

127942-10-3 |

|---|---|

Molecular Formula |

C6H6O3 |

Molecular Weight |

126.11 g/mol |

IUPAC Name |

2-methoxypyran-4-one |

InChI |

InChI=1S/C6H6O3/c1-8-6-4-5(7)2-3-9-6/h2-4H,1H3 |

InChI Key |

CQUVDLZCHKUKHF-UHFFFAOYSA-N |

SMILES |

COC1=CC(=O)C=CO1 |

Canonical SMILES |

COC1=CC(=O)C=CO1 |

Synonyms |

4H-Pyran-4-one,2-methoxy-(9CI) |

Origin of Product |

United States |

Advanced Synthetic Strategies for 2 Methoxypyran 4 One and Its Analogs

Retrosynthetic Analysis and Key Disconnections for the 2-Methoxypyran-4-one Skeleton

Retrosynthetic analysis of the this compound skeleton typically involves identifying key disconnections that simplify the target molecule into readily available starting materials. A common strategy focuses on breaking the bonds that form the six-membered pyranone ring.

One primary disconnection involves cleaving the C-O bond within the cyclic ester moiety. This can lead back to a precursor such as a δ-hydroxy-β-ketoester or a related linear intermediate that can undergo subsequent cyclization to form the pyranone ring. nih.gov

Another strategic disconnection might involve breaking a carbon-carbon bond adjacent to the carbonyl group or the methoxy-substituted carbon. This approach often suggests precursors that can be coupled through reactions like aldol (B89426) additions, Claisen condensations, or Michael additions, followed by cyclization and functional group interconversions. Retrosynthetic analysis can also consider the introduction of the methoxy (B1213986) group at a later stage in the synthesis or as part of a pre-functionalized building block.

The choice of disconnection is heavily influenced by the desired substitution pattern on the pyranone ring and the availability of suitable starting materials. Identifying functional group interconversions (FGIs) is also crucial in retrosynthetic planning to transform functional groups in the target molecule into those amenable to the chosen disconnections. youtube.com

Classical and Modern Methodologies for Pyranone Ring Formation

The construction of the pyranone ring system, central to this compound, can be achieved through a variety of synthetic methodologies, ranging from classical approaches to modern catalytic strategies.

Cyclization Reactions in this compound Synthesis

Cyclization reactions are fundamental to the formation of the pyranone ring. Intramolecular cyclization of suitable linear precursors is a widely employed strategy. For instance, the cyclization of δ-hydroxy-β-ketoesters or similar intermediates can furnish the pyranone core. nih.gov These cyclizations often involve the attack of a hydroxyl or alkoxide nucleophile onto a carbonyl or activated ester moiety.

Another approach involves the cyclization of precursors containing alkyne and acrylate (B77674) functionalities, often facilitated by transition metal catalysts. acs.org Electrocyclization reactions have also been exploited as a key step in the synthesis of 2-pyranones. acs.org

Domino reactions, where a sequence of reactions occurs without isolation of intermediates, have also been developed for pyranone synthesis, offering increased efficiency. iosrjournals.orgresearchgate.net

Transition Metal-Catalyzed Routes to this compound

Transition metal catalysis plays a significant role in modern pyranone synthesis, enabling efficient and selective transformations. Palladium, ruthenium, rhodium, and gold complexes have been utilized to catalyze cyclization and coupling reactions that form the pyranone ring. acs.orgcuni.cz

Palladium-catalyzed approaches include Sonogashira coupling reactions followed by electrophilic cyclization to synthesize 2-pyranones. nih.govmdpi.com Palladium-mediated tandem C-C and C-O bond formation has also been reported for the synthesis of fused pyranones. nih.govmdpi.com

Ruthenium catalysis has been employed in oxidative annulations of alkynes with carboxylic acids to prepare α-pyrones. acs.org Ruthenium-catalyzed cycloaddition reactions using silylacetylenes, α,β-unsaturated ketones, and carbon monoxide have also provided methods for synthesizing substituted α-pyrones. acs.org

Gold(I)-catalyzed cyclization reactions, particularly intramolecular 6-endo-dig cyclizations of ynoates, have proven effective for constructing the pyranone ring. nih.govmdpi.com These reactions often proceed through the activation of alkyne functionalities. nih.gov

Recent advances highlight the use of transition metals in various cyclization and cross-coupling strategies for pyranone synthesis. cuni.czdntb.gov.ua

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyranones to minimize environmental impact and improve sustainability. iosrjournals.orgjmaterenvironsci.com Key aspects of green chemistry in this context include:

Catalysis: Employing catalytic processes reduces the need for stoichiometric reagents and minimizes waste. iosrjournals.org

Solvent-Free or Minimized Solvent Reactions: Developing protocols that use no solvent or reduced amounts of environmentally benign solvents decreases the environmental footprint. iosrjournals.orggrowingscience.com

Use of Renewable Feedstocks: Utilizing starting materials derived from biomass aligns with sustainability goals. iosrjournals.orgjst.go.jp

One-Pot and Multicomponent Reactions: These strategies improve efficiency by reducing the number of steps and purifications required. researchgate.netgrowingscience.com

Examples of green chemistry approaches in pyranone synthesis include multicomponent reactions catalyzed by solid acids in water researchgate.net and the use of catalysts like KOH loaded on calcium oxide under solvent-free conditions for the synthesis of 4H-pyran derivatives. growingscience.com

Stereoselective Synthesis of this compound Enantiomers and Derivatives

The synthesis of enantiomerically pure this compound and its derivatives is important, particularly when these compounds are intended for applications in pharmaceuticals or natural product synthesis where stereochemistry is crucial for biological activity. mdpi.com Stereoselective synthesis aims to control the formation of new stereocenters, leading to a desired enantiomer or diastereomer. masterorganicchemistry.comethz.ch

While specific examples for the stereoselective synthesis of this compound enantiomers are less prevalent in the provided search results, the general strategies for achieving stereoselectivity in pyranone synthesis and related cyclic systems can be applied.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. ethz.chwikipedia.org After the stereoselective step is complete, the chiral auxiliary is typically removed and can often be recovered. wikipedia.org

In the context of pyranone synthesis, a chiral auxiliary could be attached to a linear precursor or a cyclic intermediate to influence the diastereoselectivity of a key bond-forming or cyclization reaction. For example, a chiral auxiliary might direct the approach of a reagent to one face of a prochiral center or control the conformation of a cyclic transition state.

While direct examples of chiral auxiliary-mediated synthesis of this compound were not explicitly found, research on the stereoselective synthesis of related pyranone derivatives and other cyclic systems demonstrates the potential of this strategy. Studies on the asymmetric synthesis of dihydropyranones using chiral cyclobutanones with a chiral auxiliary derived from ethyl l-lactate (B1674914) have shown high enantioselectivity. nih.gov Similarly, chiral auxiliaries based on motifs like trans-2-phenylcyclohexanol or camphor (B46023) lactam have been successfully employed in asymmetric alkylation and other reactions to establish stereocenters in complex molecules, including precursors to pyranone-containing natural products. wikipedia.orgcapes.gov.br

The effectiveness of a chiral auxiliary depends on its ability to create a significant energy difference between the diastereomeric transition states leading to the possible stereoisomers. Careful design of the substrate-auxiliary combination and reaction conditions is essential to achieve high levels of stereocontrol.

Asymmetric Catalysis in this compound Formation

It is important to note that this compound, in its basic form with a methoxy group at the 2-position and no other substituents creating a chiral center on the pyran-4-one ring, is an achiral molecule. Therefore, asymmetric catalysis would not be applicable for the direct synthesis of this specific compound to obtain enantiomers.

However, asymmetric catalysis could potentially be relevant in the synthesis of chiral analogs of this compound where a stereocenter is present elsewhere in the molecule or in the synthesis of chiral precursors that are subsequently transformed into this compound or its chiral derivatives. Research in related areas of asymmetric synthesis involving pyranone rings or similar heterocyclic systems might offer insights into potential strategies, although direct application to this compound requires the presence or introduction of a chiral element. General approaches in asymmetric catalysis include the use of chiral metal complexes, organocatalysts, or biocatalysts to influence the stereochemical outcome of reactions such as cycloadditions, hydrogenations, or additions to carbonyls, which could potentially be part of a synthetic route to substituted, chiral pyran-4-ones.

Resolution Techniques for Racemic this compound

Resolution techniques are employed to separate racemic mixtures into their individual enantiomers. A racemic mixture contains equal amounts of two enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. Like asymmetric synthesis, resolution is only applicable to chiral compounds.

As this compound is an achiral molecule, it does not exist as a racemic mixture, and therefore, resolution techniques are not applicable to this compound itself.

Resolution techniques are typically applied to chiral compounds that have been synthesized as racemates. Common methods include the formation of diastereomeric salts or derivatives by reaction with a chiral resolving agent, followed by separation based on differences in physical properties such as solubility or melting point. r-project.orgontosight.ai Other methods include chiral chromatography and enzymatic resolution, where enzymes selectively react with one enantiomer. r-project.orgnih.gov While these techniques are crucial for obtaining enantiopure chiral compounds, they are not relevant for the achiral this compound. These methods would only be considered for chiral analogs of this compound or chiral intermediates in its synthesis if those intermediates are racemic.

Synthetic Transformations of Precursors to Introduce the 2-Methoxy Group

The introduction of the 2-methoxy group into a pyran-4-one core is a key step in the synthesis of this compound and its derivatives. Based on available literature, a common strategy involves the modification of precursors that already possess the pyran-4-one ring structure.

A relevant precursor in the synthesis of methoxy-substituted pyran-4-ones is Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one). lookchem.com Kojic acid features a hydroxyl group at the 5-position and a hydroxymethyl group at the 2-position of the pyran-4-one ring. While Kojic acid itself has a hydroxyl group at the 5-position, derivatives of Kojic acid can serve as precursors for introducing a methoxy group at the 2-position.

One approach to introduce a methoxy group involves the methylation of a hydroxyl group located at the desired position on the pyran-4-one ring or a suitable precursor. For instance, the synthesis of 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one, a related compound, involves the methylation of 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one (Kojic acid derivative). This suggests that a similar methylation strategy could be employed to introduce a methoxy group at the 2-position if a hydroxyl group is present at that site in a precursor molecule.

Nucleophilic substitution reactions can also be utilized to introduce the methoxy group. If a leaving group (such as a halide) is present at the 2-position of a pyran-4-one precursor, treatment with a methoxide (B1231860) source (e.g., sodium methoxide in methanol) could lead to the displacement of the leaving group and the introduction of the methoxy group. While a specific example for the direct synthesis of this compound via this route was not detailed, the principle of nucleophilic substitution with alkali methoxides has been demonstrated for introducing methoxymethyl groups in other systems.

Mechanistic Organic Chemistry of 2 Methoxypyran 4 One Reactivity

Electron Density Distribution and Reactivity Predictions in 2-Methoxypyran-4-one

The electronic structure of pyranone systems dictates their reactivity towards electrophilic and nucleophilic attack. In 2H-pyran-2-ones (α-pyrones), the conjugated carbonyl group and the ring oxygen contribute to a distribution of electron density that makes certain positions more susceptible to reaction. Electrophilic attack typically occurs at the C-3 and C-5 positions of the pyran-2-one ring, demonstrating some aromatic character. clockss.org Conversely, pyran-2-ones are vulnerable to nucleophilic attack at the electrophilic centers, specifically C-2, C-4, and C-6. clockss.org

Electrophilic and Nucleophilic Reactions of the Pyranone Ring System

Pyranone ring systems undergo a variety of reactions with both electrophiles and nucleophiles. clockss.orgresearchgate.net The nature of the reaction is highly dependent on the specific pyranone isomer (2-pyrone or 4-pyrone), the substituents present, and the reaction conditions.

In the case of 2H-pyran-2-ones, electrophilic reactions such as nitration, sulfonation, and halogenation typically occur at the C-3 and C-5 positions. clockss.org Nucleophilic attack on 2H-pyran-2-ones often leads to ring opening and subsequent rearrangements, making the regeneration of the pyran-2-one ring difficult, with new heterocyclic or carbocyclic systems tending to form instead. clockss.org Electrophilic properties and resonance stabilization in 2-pyrones are enhanced by the conjugated carbonyl group at the 2-position. researchgate.net

4H-Pyran-4-ones, like this compound, possess a different arrangement of the carbonyl group. The ketone at the 4-position is a primary site for nucleophilic attack. The presence of the methoxy (B1213986) group at the 2-position in this compound would likely influence the reactivity of the ring towards both electrophiles and nucleophiles, potentially activating or deactivating certain positions through electronic and steric effects.

Pyranone derivatives have been shown to react with various nucleophilic reagents, including ammonia, amines, hydrazines, and hydroxylamine (B1172632) hydrochloride, often resulting in ring-opening and the formation of various heterocyclic systems. imist.maresearchgate.net

Rearrangement Pathways of this compound and Related Structures

Pyranone systems are known to undergo interesting rearrangement reactions, which can be initiated by various stimuli, including oxidative, thermal, and photochemical conditions. imist.maresearchgate.net These rearrangements often involve ring opening followed by cyclization or other transformations.

Oxidative Rearrangements

Oxidative rearrangements of pyranone structures can occur through various mechanisms. For instance, the oxidative rearrangement of furyl-alcohols to dihydropyranones, known as the Achmatowicz reaction, is a significant transformation in organic chemistry. This reaction typically proceeds via an initial epoxidation followed by rearrangement. rsc.org

In some biosynthetic pathways, oxidative rearrangements catalyzed by dioxygenases are responsible for the formation of pyrone rings. An example is the biosynthesis of chartreusin, where a dioxygenase catalyzes the final α-pyrone ring formation through an oxidative rearrangement involving C-C bond cleavages and lactonization. shanghaitech.edu.cnacs.orgnih.gov This enzymatic process highlights the potential for controlled oxidative rearrangements in pyranone synthesis and modification.

Thermal and Photochemical Transformations

Pyranone derivatives can undergo transformations when subjected to thermal or photochemical energy.

Thermal rearrangements of pyranone systems have been observed. For example, a mechanism for the thermal rearrangement of a silyl (B83357) ketene (B1206846) derivative yielding a 2-pyranone involves a 1,5-hydride shift, cyclization, and proton transfer. acs.org The pyrolysis of pyran-2-thione, a sulfur analogue of α-pyrone, involves the α-cleavage of the C-O single bond, leading to an open-ring thioketene-aldehyde structure which can then undergo further rearrangements, including a acs.orgfishersci.ie sigmatropic shift of a hydrogen atom. nih.gov

Photochemical transformations of pyranones are also well-documented. researchgate.net UV irradiation of α-pyrone can induce isomerization to its Dewar form or a ring-opening reaction via α-bond cleavage, yielding conjugated aldehyde-ketene isomers. uc.ptacs.org The Dewar isomer can subsequently undergo decarboxylation to produce cyclobutadiene (B73232) and CO2. uc.ptacs.org The photochemical behavior of 3-hydroxypyran-4-ones (allomaltol derivatives) has attracted attention, with studies showing that these compounds can undergo contraction of the pyranone ring under UV irradiation, leading to α-hydroxy-1,2-diketones. beilstein-journals.orgresearchgate.netresearchgate.net Photochemical 6π-electrocyclization of systems containing a 3-hydroxypyran-4-one fragment has also been observed, leading to polycyclic compounds. beilstein-journals.orgresearchgate.net

Role of Stereoelectronic Effects in Pyranone Chemistry

Stereoelectronic effects play a crucial role in influencing the conformation and reactivity of cyclic systems, including pyranones. These effects arise from the interaction between electron orbitals, such as lone pairs and antibonding orbitals.

Anomeric Effects in Pyranone Systems

The anomeric effect is a significant stereoelectronic effect observed in cyclic systems containing a heteroatom, such as the oxygen in the pyranone ring. wikipedia.orgsioc-journal.cn It describes the tendency of an electronegative substituent at the carbon adjacent to the heteroatom (the anomeric carbon) to prefer an axial orientation, contrary to simple steric predictions. wikipedia.orgchemtube3d.com This effect is attributed to stabilizing interactions between a lone pair on the endocyclic heteroatom and the antibonding sigma orbital of the exocyclic bond to the electronegative substituent (the exo-anomeric effect), and/or interactions between a lone pair on the exocyclic substituent and the antibonding sigma orbital of the endocyclic C-O bond (the endo-anomeric effect). sioc-journal.cnchemtube3d.compsu.edu

While the anomeric effect is most commonly discussed in the context of saturated pyranose rings found in carbohydrates, the principles of stereoelectronic interactions, including those analogous to the anomeric effect, can influence the conformation and reactivity of unsaturated pyranone systems like this compound. The methoxy group at the C-2 position, adjacent to the ring oxygen, could potentially be influenced by anomeric-type effects, impacting its preferred conformation and the reactivity at or near the anomeric center. Stereoelectronic effects have been considered in explaining the selectivity of rearrangements in related systems. clockss.org

The generalized anomeric effect refers to the stabilizing effect in acetals. sioc-journal.cnpsu.edu The reverse anomeric effect, which describes an equatorial preference for certain charged substituents at the anomeric position, has also been studied in pyranoid rings. sioc-journal.cnrsc.org These related stereoelectronic phenomena highlight the complex interplay of electronic interactions that govern the behavior of substituted pyranone systems.

Lone Pair Interactions and Conformational Preferences

Understanding lone pair interactions and conformational preferences is crucial for predicting the reactivity and properties of organic molecules. For cyclic ethers and related systems like 2-methoxypyran, studies have explored concepts such as the anomeric effect, which describes the preference for an electronegative substituent at the anomeric position to adopt an axial orientation, influenced by stereoelectronic effects and lone pair interactions. These studies often involve computational methods and spectroscopic analysis to determine preferred conformers and the nature of stabilizing or destabilizing interactions, including dipole-dipole interactions and hyperconjugation. While these principles are relevant to cyclic systems containing oxygen and methoxy groups, specific detailed research findings, data tables, or dedicated studies on the lone pair interactions and conformational preferences specifically of this compound were not retrieved in the conducted searches. The presence of the ketone functional group in the pyran-4-one ring introduces additional electronic and steric factors that would influence its conformational landscape compared to saturated or dihydropyran systems.

Reaction Kinetics and Thermodynamics Studies of this compound Transformations

Studies of reaction kinetics and thermodynamics provide quantitative insights into reaction rates, mechanisms, and energy changes. Kinetic studies measure how fast reactions occur and how reaction conditions affect the rate, often leading to the determination of rate constants and activation energies. Thermodynamic studies, on the other hand, focus on the energy difference between reactants and products, determining the feasibility and equilibrium of a reaction through parameters like enthalpy, entropy, and Gibbs free energy. While general resources and methodologies for studying chemical kinetics and thermodynamics are well-established, specific detailed research findings, data tables illustrating kinetic parameters (e.g., rate constants, activation energies), or thermodynamic data (e.g., reaction enthalpies, entropies) for transformations involving this compound were not found in the conducted searches. Research in this area would typically involve experimental techniques to monitor reaction progress and theoretical calculations to model reaction pathways and energy profiles.

Advanced Spectroscopic and Analytical Characterization of 2 Methoxypyran 4 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional (1D) NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), are the first step in structural analysis. The chemical shift (δ) of each nucleus is highly sensitive to its electronic environment, offering crucial clues about the functional groups present.

For 2-Methoxypyran-4-one, the ¹H NMR spectrum is expected to show distinct signals for the methoxy (B1213986) protons and the protons on the pyranone ring. The methoxy protons would appear as a singlet, typically in the range of 3.5-4.0 ppm, due to the deshielding effect of the adjacent oxygen atom. The ring protons would exhibit chemical shifts and coupling patterns characteristic of their positions relative to the carbonyl group and the methoxy substituent.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The carbonyl carbon (C=O) is typically observed far downfield, often above 180 ppm. The carbon of the methoxy group would appear around 55-60 ppm. The remaining carbons of the pyranone ring would have chemical shifts influenced by their proximity to the oxygen atom, the double bond, and the carbonyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| OCH₃ | 3.8 | 56 |

| H-3 | 5.5 | 95 |

| H-5 | 7.6 | 145 |

| H-6 | 6.3 | 110 |

| C-2 | - | 165 |

| C-4 | - | 185 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and establishing the complete molecular structure.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For this compound, COSY would show correlations between the protons on the pyranone ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This experiment is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the proton signal of the methoxy group would correlate with the carbon signal of the same group.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy) provide information about the spatial proximity of protons, which is invaluable for determining stereochemistry and conformation. For this compound, these experiments could confirm the through-space proximity of the methoxy group protons to specific protons on the pyranone ring.

While solution-state NMR is more common, solid-state NMR (ssNMR) provides valuable insights into the structure and dynamics of molecules in their crystalline or amorphous solid forms. Techniques like Cross-Polarization Magic Angle Spinning (CPMAS) can provide high-resolution ¹³C spectra of solid samples, revealing information about polymorphism, molecular packing, and intermolecular interactions that are averaged out in solution.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" that is characteristic of its structure and functional groups.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the stretching of the carbonyl group (C=O), typically found in the region of 1650-1700 cm⁻¹. Other characteristic bands would include C-O stretching vibrations for the ether linkage and the pyran ring, as well as C-H stretching and bending vibrations.

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While also probing vibrational modes, the selection rules for Raman activity differ from those for IR, often providing information on non-polar bonds and symmetric vibrations that are weak or absent in the IR spectrum.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C=O (Ketone) | Stretching | 1650 - 1700 |

| C-O-C (Ether) | Stretching | 1050 - 1150 |

| C=C (Alkene) | Stretching | 1600 - 1680 |

| C-H (sp³) | Stretching | 2850 - 3000 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

For this compound, the presence of the conjugated π-system (the double bond and the carbonyl group) would give rise to characteristic electronic transitions. The n→π* transition of the carbonyl group and the π→π* transitions of the conjugated system are expected to be the most prominent. The position of the maximum absorption wavelength (λmax) is sensitive to the extent of conjugation and the presence of substituents. The methoxy group, being an electron-donating group, would likely cause a bathochromic (red) shift in the λmax compared to the unsubstituted pyran-4-one.

Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, can also be used to characterize such compounds. However, many simple carbonyl compounds are not strongly fluorescent.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation pattern. Upon ionization in the mass spectrometer, the this compound molecule would form a molecular ion (M⁺˙), the mass-to-charge ratio (m/z) of which would confirm the molecular weight.

The molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. The fragmentation pattern is highly dependent on the structure of the molecule and the ionization method used. For this compound, common fragmentation pathways could include the loss of the methoxy group (•OCH₃), the loss of a methyl radical (•CH₃), or the loss of carbon monoxide (CO) from the pyranone ring. The analysis of these fragment ions can provide strong evidence for the presence of the methoxy group and the pyranone ring structure.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Loss |

|---|---|

| [M - 15]⁺ | Loss of •CH₃ |

| [M - 28]⁺ | Loss of CO |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal determination of the elemental composition of this compound. Unlike nominal mass spectrometry, HRMS instruments measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within 0.001 Da. This precision allows for the calculation of a unique elemental formula from the measured exact mass.

For this compound, with a chemical formula of C₆H₆O₃, the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value provides definitive evidence for the compound's elemental formula, distinguishing it from other isomers or compounds with the same nominal mass. The data is typically acquired for the protonated molecule [M+H]⁺ or other common adducts such as the sodium [M+Na]⁺ or potassium [M+K]⁺ adducts, depending on the ionization conditions and sample preparation.

| Ion Species | Chemical Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| [M] | C₆H₆O₃ | 126.0317 |

| [M+H]⁺ | C₆H₇O₃⁺ | 127.0395 |

| [M+Na]⁺ | C₆H₆NaO₃⁺ | 149.0214 |

| [M+K]⁺ | C₆H₆KO₃⁺ | 164.9954 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem Mass Spectrometry (MS/MS) provides profound structural insights by probing the fragmentation pathways of a selected precursor ion. In a typical MS/MS experiment, the protonated molecular ion of this compound ([M+H]⁺, m/z 127.0) is isolated and then subjected to collision-induced dissociation (CID). The resulting product ions are mass-analyzed, generating a fragmentation spectrum that serves as a structural fingerprint.

The fragmentation of this compound is predicted to proceed through several characteristic pathways based on its functional groups and cyclic structure. Key fragmentation mechanisms for pyrone-containing molecules include the loss of small, stable neutral molecules and ring cleavage reactions. nih.gov A primary fragmentation would likely involve the loss of carbon monoxide (CO), a common fragmentation for cyclic ketones, leading to a furan-derived ion. Another expected pathway is the loss of a methyl radical (•CH₃) or methanol (B129727) (CH₃OH) from the methoxy group. Furthermore, the unsaturated six-membered ring structure makes it a candidate for a retro-Diels-Alder (RDA) reaction, which would cleave the ring into two smaller, charged or neutral fragments. nih.govyoutube.com These fragmentation patterns are crucial for distinguishing this compound from its isomers and for confirming the connectivity of its atoms.

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Proposed Fragmentation Mechanism |

|---|---|---|---|

| 127.0 | 99.0 | CO (28.0 Da) | Loss of carbon monoxide from the pyrone ring |

| 127.0 | 97.0 | CH₂O (30.0 Da) | Loss of formaldehyde |

| 127.0 | 85.0 | C₂H₂O (42.0 Da) | Retro-Diels-Alder (RDA) fragmentation |

| 127.0 | 69.0 | CO + CH₂O (58.0 Da) | Sequential loss of CO and formaldehyde |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal provides the most definitive structural information for a molecule in the solid state. This technique is contingent upon the ability to grow a high-quality single crystal of this compound. The analysis of the diffraction pattern produced when X-rays are passed through the crystal allows for the precise determination of the three-dimensional coordinates of every atom in the molecule.

The data obtained from XRD analysis would confirm the planar or near-planar structure of the pyranone ring and the orientation of the methoxy substituent. Key outputs include the crystal system, space group, and unit cell dimensions. spast.org Furthermore, XRD provides precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. This information is invaluable for understanding the electronic structure and conformation of the compound. It also reveals details about the crystal packing and any intermolecular interactions, such as hydrogen bonds or π–π stacking, that govern the solid-state architecture. tandfonline.com

| Parameter | Description | Expected Value/Information |

|---|---|---|

| Crystal System | The crystal family (e.g., Monoclinic, Orthorhombic). | To be determined |

| Space Group | The symmetry group of the crystal. | To be determined |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) | To be determined |

| Volume (V) | Volume of the unit cell (ų). | To be determined |

| Z | Number of molecules per unit cell. | To be determined |

| Bond Lengths/Angles | Precise intramolecular distances and angles. | e.g., C=O, C-O, C=C, C-O-C bond lengths and angles |

Hyphenated Techniques and Operando Spectroscopy for Reaction Monitoring

Understanding the dynamics of chemical reactions involving this compound requires analytical methods capable of monitoring reactant consumption, product formation, and the emergence of intermediates over time. Hyphenated techniques, most notably Liquid Chromatography-Mass Spectrometry (LC-MS), are powerfully suited for this purpose. europeanpharmaceuticalreview.com By coupling the separation capabilities of LC with the sensitive and selective detection of MS, one can track the concentration of multiple species in a reaction mixture from aliquots taken at various time points. chimia.ch This provides crucial kinetic data for reaction optimization.

Operando spectroscopy represents a more advanced approach, enabling the real-time analysis of a chemical reaction under its actual working conditions without sample extraction. wikipedia.orghidenanalytical.com An operando setup might involve inserting a spectroscopic probe (e.g., Infrared or Raman) directly into the reaction vessel, while a mass spectrometer simultaneously analyzes the gas phase or volatile components. ornl.gov This methodology provides a direct correlation between the structural evolution of catalytic species or reactants and the measured reaction activity and selectivity. rsc.org For the synthesis of this compound, an operando approach could reveal transient intermediates and provide a deeper mechanistic understanding of the catalytic cycle, facilitating the rational design of more efficient synthetic processes. chemcatbio.org

| Time (minutes) | Starting Material (Relative Area %) | This compound (Relative Area %) | By-product (Relative Area %) |

|---|---|---|---|

| 0 | 100 | 0 | 0 |

| 10 | 75 | 23 | 2 |

| 30 | 30 | 65 | 5 |

| 60 | 5 | 90 | 5 |

| 120 | <1 | 94 | 5 |

Computational Chemistry and Theoretical Modeling of 2 Methoxypyran 4 One

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods are used to determine the distribution of electrons and the resulting geometric and energetic characteristics.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. mdpi.com It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT calculations can predict the optimized geometry of 2-Methoxypyran-4-one, including bond lengths, bond angles, and dihedral angles.

These studies also provide critical information about the electronic properties of the molecule. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. Furthermore, DFT can be used to generate an electrostatic potential map, which illustrates the charge distribution and helps identify nucleophilic and electrophilic sites within the molecule. While specific DFT studies on this compound are not extensively detailed in the public literature, the methodology is standard for this class of compounds. semanticscholar.org

| Property | Illustrative Calculated Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Difference in energy between HOMO and LUMO, indicating chemical stability. |

| Dipole Moment | 3.5 D | A measure of the overall polarity of the molecule. |

Note: The values in this table are illustrative examples of typical outputs from DFT calculations and are not based on specific published research for this compound.

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. ucc.ie These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, often considered the "gold standard" in computational chemistry. nih.gov

For a molecule like this compound, ab initio calculations would be employed to obtain benchmark values for its energy, geometric structure, and other properties. These high-accuracy calculations are particularly useful for validating results from less computationally expensive methods like DFT and for studying systems where electron correlation effects are significant. For instance, ab initio methods have been applied to related molecules like 4H-pyran-4-one to investigate reaction mechanisms with high precision. researchgate.net

Molecular Dynamics (MD) Simulations of this compound in Various Environments

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. semanticscholar.org An MD simulation calculates the trajectory of each atom by solving Newton's equations of motion, providing a detailed view of the molecule's dynamic behavior.

For this compound, MD simulations would be valuable for understanding its behavior in different environments, such as in aqueous solution or interacting with biological macromolecules. The simulation would typically involve placing the molecule in a "box" filled with solvent molecules (e.g., water) and allowing the system to evolve over a period of nanoseconds or longer. The results can reveal information about solvation shells, conformational flexibility, and the formation of intermolecular interactions like hydrogen bonds. Such simulations are crucial in fields like drug design to understand how a molecule might interact with a biological target. researchgate.netuc.pt

Conformational Landscape Analysis and Energetic Profiles

Most molecules are not rigid structures and can exist in various spatial arrangements called conformations. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. rsc.orgcwu.edu For this compound, a key area of flexibility is the rotation around the single bond connecting the methoxy (B1213986) group to the pyranone ring.

Computational methods can be used to systematically explore the conformational landscape by rotating this bond and calculating the potential energy at each step. This process generates a potential energy surface, where energy minima correspond to stable conformers and energy maxima represent the transition states between them. The resulting energetic profile reveals the most likely shapes the molecule will adopt and the energy barriers required for it to change from one conformation to another. researchgate.netnih.gov This information is vital for understanding the molecule's physical properties and how its shape influences its reactivity.

Reaction Mechanism Elucidation Through Computational Pathways and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. smu.edu By modeling the potential energy surface of a reaction, researchers can identify the lowest-energy path that connects reactants to products. This involves locating and characterizing the structures of transition states—the high-energy species that exist at the peak of the reaction barrier.

For reactions involving this compound, such as cycloadditions or nucleophilic attacks, computational studies can provide a step-by-step description of bond-breaking and bond-forming processes. nih.govdntb.gov.ua Calculating the activation energy (the energy difference between the reactants and the transition state) allows for the prediction of reaction rates and helps determine which of several possible reaction pathways is most favorable. DFT is commonly used for this purpose, as seen in studies of related pyran and dihydropyran systems. mdpi.comresearchgate.net

| Reaction Step | Description | Illustrative Energy Change (kcal/mol) |

| Reactants | Starting materials of the reaction. | 0 (Reference) |

| Transition State (TS1) | The highest energy point on the pathway to an intermediate. | +25.5 |

| Intermediate | A meta-stable species formed during the reaction. | +5.2 |

| Transition State (TS2) | The highest energy point on the pathway from the intermediate to the products. | +18.7 |

| Products | The final molecules formed in the reaction. | -10.3 |

Note: This table provides an illustrative reaction profile and does not represent a specific, published reaction of this compound.

In Silico Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties of molecules, which is invaluable for interpreting experimental spectra and confirming molecular structures. This in silico (computer-based) prediction is a standard part of modern chemical characterization.

For this compound, quantum chemical calculations can predict:

Infrared (IR) Spectra: By calculating the vibrational frequencies corresponding to the stretching and bending of chemical bonds. These calculated frequencies can be compared with experimental IR spectra to assign specific peaks to particular molecular motions.

Nuclear Magnetic Resonance (NMR) Spectra: By calculating the magnetic shielding of atomic nuclei (e.g., ¹H and ¹³C), which can be converted into chemical shifts. This helps in assigning signals in an NMR spectrum to specific atoms in the molecule.

Mass Spectrometry (MS): While direct prediction of full mass spectra is complex, computational tools like CFM-ID can be used to predict fragmentation patterns, aiding in the identification of unknown compounds in non-target analysis. researchgate.net

These predicted spectra serve as a powerful complement to experimental data, providing greater confidence in structural assignments.

Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. nih.govfiveable.me This approach is predicated on the principle that the structure of a chemical compound inherently dictates its properties. fiveable.me By quantifying molecular structure through numerical descriptors, QSPR models can predict various properties of new or untested compounds, thereby accelerating research and reducing the need for extensive experimental work. nih.govresearchgate.net For this compound and its derivatives, QSPR modeling can be a valuable tool to predict properties such as solubility, stability, and reactivity, based on their molecular architecture.

The development of a QSPR model involves several key steps. Initially, a dataset of molecules with known experimental property values is compiled. For this compound derivatives, this would involve synthesizing a series of analogues with varying substituents on the pyranone ring and measuring the property of interest. Subsequently, a wide array of molecular descriptors is calculated for each molecule in the dataset. These descriptors can be categorized into several classes, including:

Topological descriptors: These describe the atomic connectivity within the molecule.

Geometrical descriptors: These relate to the three-dimensional arrangement of the atoms.

Electronic descriptors: These quantify the electronic properties of the molecule, such as dipole moment and orbital energies. digitaloceanspaces.com

Physicochemical descriptors: These include properties like logP (a measure of lipophilicity) and molar refractivity. nih.gov

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build a mathematical equation that links a selection of descriptors to the property being modeled. fiveable.menih.gov The robustness and predictive power of the resulting model are then rigorously evaluated using statistical validation techniques. nih.gov

In the context of pyranone derivatives, QSPR and its counterpart, Quantitative Structure-Activity Relationship (QSAR) which focuses on biological activities, have been successfully applied. For instance, QSAR studies on 2-phenylpyran-4-ones as selective COX-2 inhibitors have demonstrated that hydrophobic, electronic, and steric parameters of substituents significantly influence their inhibitory activity. nih.gov Such studies reveal that properties like lipophilicity (logP) and molar refractivity (MR) often play a crucial role in the biological and physicochemical behavior of pyranone-based compounds. nih.gov

For a hypothetical QSPR study on the aqueous solubility of this compound derivatives, a series of compounds could be synthesized with different substituents at various positions of the pyran-4-one ring. The experimental solubility of these compounds would then be determined. A QSPR model could then be developed to predict the solubility based on calculated molecular descriptors.

Below is a hypothetical data table illustrating the kind of information that would be used and generated in a QSPR study of this compound derivatives.

| Compound | Substituent (R) | Experimental Solubility (logS) | Predicted Solubility (logS) | Topological Polar Surface Area (TPSA) | LogP |

|---|---|---|---|---|---|

| 1 | -H | -1.5 | -1.6 | 57.6 | -0.8 |

| 2 | -CH3 | -1.8 | -1.9 | 57.6 | -0.3 |

| 3 | -Cl | -2.1 | -2.0 | 57.6 | -0.1 |

| 4 | -OH | -1.2 | -1.3 | 77.8 | -1.3 |

| 5 | -NH2 | -1.1 | -1.2 | 83.7 | -1.5 |

A potential QSPR equation derived from such a study might look like:

logS = 0.5 - 0.02 * TPSA - 0.5 * LogP

This equation would suggest that solubility (logS) decreases with increasing lipophilicity (LogP) and increasing topological polar surface area (TPSA). Such a model would be invaluable for designing novel this compound derivatives with desired solubility profiles for various applications. The insights gained from the model could guide the selection of substituents to enhance or reduce aqueous solubility.

Furthermore, advanced computational techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed to develop 3D-QSPR models. nih.govmdpi.comresearcher.life These methods provide a three-dimensional visualization of the regions around the molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields would likely influence the property of interest. nih.gov For example, a CoMFA contour map might indicate that a bulky, electropositive substituent at a specific position on the this compound ring would increase a particular property. This detailed structural insight is crucial for the rational design of new derivatives with optimized properties. uniroma1.it

Derivatization and Functionalization Strategies for 2 Methoxypyran 4 One

Modification of the Pyranone Ring System

The pyranone ring itself is a primary target for structural modification. Its inherent electronic properties and conjugated system allow for reactions that can alter the ring's size, saturation, or even lead to its complete transformation into different carbo- or heterocyclic systems.

Cycloaddition reactions are powerful tools for constructing cyclic systems by forming multiple carbon-carbon bonds in a single step. wikipedia.org The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example used extensively in organic synthesis. wikipedia.orgorganic-chemistry.org In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. organic-chemistry.org

The pyranone ring, particularly the 2-pyrone isomer, can act as the diene component in Diels-Alder reactions. uconn.eduacs.org As electron-deficient systems, pyrones are often reluctant diene partners in normal-electron-demand Diels-Alder reactions. nih.gov However, their reactivity can be enhanced in inverse-electron-demand Diels-Alder reactions, where the pyrone (as the electron-poor diene) reacts with an electron-rich dienophile. wikipedia.org These reactions provide a direct pathway to complex bicyclic structures, which can subsequently undergo further transformations. For instance, the initial cycloadduct from a 2-pyrone reaction often extrudes carbon dioxide in a retro-Diels-Alder step to yield a substituted benzene (B151609) ring.

While specific examples involving 2-Methoxypyran-4-one as the diene are not extensively documented, the general reactivity of the pyrone scaffold suggests its potential participation in such cycloadditions. The reaction of aza-analogs, such as 4-pyridones, has been investigated, showing that cycloaddition can occur, for example, with highly activated dienes. uncw.edu

Table 1: Representative Cycloaddition Reaction of a Pyridone Analog

| Diene/Dienophile | Partner | Conditions | Product Type | Ref |

|---|---|---|---|---|

| N-substituted-3-formyl-5,6-dihydropyridin-4-one (Dienophile) | 1-dimethylamino-3-tertbutyldimethylsiloxy-1,3-butadiene (Diene) | Lewis acid catalysis | Dihydropyranone ring bridged to the pyridone | uncw.edu |

The pyranone ring is susceptible to nucleophilic attack, which can initiate a cascade of reactions leading to the formation of entirely new ring systems. clockss.org This strategy, known as ring transformation, is a powerful method in heterocyclic chemistry.

A common transformation involves the reaction of 4-pyrones with amines in protic solvents, which yields the corresponding 4-pyridone derivatives. wikipedia.org This reaction proceeds via a nucleophilic attack on the pyrone ring, followed by ring-opening and subsequent recyclization with the incorporation of the nitrogen atom.

More complex transformations can occur with dinucleophiles like hydrazine (B178648) or hydroxylamine (B1172632). While well-documented for 2-pyrones, these reactions can lead to a variety of heterocyclic products such as pyridazines or pyrazoles through a sequence of nucleophilic attack, ring-opening, and intramolecular condensation. clockss.org For example, the reaction of 2,6-dicyano-4-pyrone with hydrazine can result in pyrone ring-opening and formation of a pyrazole. acs.org

Ring expansion reactions, such as the Tiffeneau–Demjanov rearrangement or Buchner ring expansion, are general methods for converting existing rings into larger ones, although specific applications to this compound are not common. wikipedia.org These reactions typically involve the generation of a carbocation adjacent to the ring, which triggers a rearrangement to expand the cyclic system. wikipedia.org

Transformations Involving the Methoxy (B1213986) Group

The methoxy group at the C-2 position is an important functional handle. As part of a vinyl ether moiety, it influences the electronic character of the pyranone ring and can be the site of specific chemical transformations.

The most fundamental reaction involving an ether linkage is its cleavage. Ether cleavage is typically achieved under harsh conditions using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgchemistrysteps.com The reaction proceeds via protonation of the ether oxygen, making it a good leaving group (an alcohol), followed by nucleophilic attack by the halide ion. chemistrysteps.commasterorganicchemistry.com Depending on the structure of the ether, this can occur via an SN1 or SN2 mechanism. wikipedia.orgmasterorganicchemistry.com For this compound, acidic cleavage would likely convert the 2-methoxy group into a 2-hydroxyl group, yielding the corresponding 4-pyranone derivative.

A more subtle transformation involving the methoxy group has been demonstrated in the chemistry of the related α,α'-dimethoxy-γ-pyrone. Nucleophilic conjugate addition to the pyrone ring can be followed by the elimination of a methoxide (B1231860) ion, effectively replacing the methoxy group with the incoming nucleophile. nih.gov This strategy was used to desymmetrize the molecule and install a carbon-based substituent at the C-2 position. nih.gov

Functionalization of Peripheral Positions

Introducing new functional groups onto the carbon backbone of the pyranone ring (at positions C-3, C-5, and C-6) is a key strategy for elaborating the molecular structure.

Halogenation is a common method for functionalizing heterocyclic rings. For instance, brominated derivatives of 4-methoxy-6-methyl-2H-pyran-2-one have been prepared, demonstrating that halogen atoms can be introduced at various positions on the ring system, such as C-3 and C-5. researchgate.net These halogenated pyrones serve as versatile intermediates for further modifications, particularly in cross-coupling reactions.

The introduction of nitrogen functionalities can be achieved directly via the ring transformation to pyridones as previously mentioned. wikipedia.org Alternatively, if a suitable precursor is used, peripheral groups can be converted to nitrogen-containing moieties. For example, the reaction of a peripheral cyano group on a 4-pyrone with hydroxylamine can yield an amidoxime (B1450833) without affecting the pyrone ring itself. acs.org

Introducing sulfur functionalities can be accomplished through various methods. For instance, α-sulfenylation of ketones is a known transformation that could be adapted to the pyranone system. This would involve converting the pyranone into an enol or enolate equivalent, which then reacts with an electrophilic sulfur source, such as N-phenylthiosaccharin, to install a thioether group at the α-position (C-3 or C-5). nih.gov

Creating new carbon-carbon bonds is fundamental to building molecular complexity. alevelchemistry.co.ukyoutube.com Palladium-catalyzed cross-coupling reactions are particularly powerful for this purpose. masterorganicchemistry.com

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound, typically a boronic acid. wikipedia.orglibretexts.org This reaction has been successfully applied to 4-halo-pyrones, allowing for the introduction of various aryl and heteroaryl groups onto the pyranone scaffold. researchgate.netrsc.org The first step would be the halogenation of this compound, followed by the palladium-catalyzed coupling with a suitable boronic acid.

The Heck reaction provides another route for C-C bond formation by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.orgyoutube.com A halo-substituted this compound could react with an alkene to append a new vinyl substituent to the pyrone ring.

Beyond cross-coupling, C-C bonds can be formed via nucleophilic addition. As demonstrated with α,α'-dimethoxy-γ-pyrone, hindered organolithium nucleophiles can add to the pyrone ring, leading to the formation of a new C-C bond at the C-2 position, coupled with the elimination of the methoxy group. nih.gov This highlights a pathway for the direct alkylation or arylation at a peripheral position.

Table 2: Example of Suzuki-Miyaura Cross-Coupling on a 4-Pyrone System

| Substrate | Boronic Acid | Catalyst / Base | Product | Ref |

|---|---|---|---|---|

| 4-Bromo-2,6-dimethyl-γ-pyrone | Phenylboronic acid | Pd(PPh₃)₂(saccharinate)₂ / K₂CO₃ | 2,6-Dimethyl-4-phenyl-γ-pyrone | researchgate.net |

Chemo-, Regio-, and Stereoselective Functionalization Approaches

The reactivity of this compound is characterized by the presence of multiple reactive sites: the electron-rich double bonds, the carbonyl group, and the enol ether moiety. This multifunctionality presents both a challenge and an opportunity for selective chemical modifications. Strategic manipulation of reaction conditions, reagents, and catalysts allows for the controlled functionalization at specific positions of the pyranone ring.

Chemoselectivity in the functionalization of this compound involves discriminating between the different functional groups. For instance, the carbonyl group can be selectively targeted for reduction or nucleophilic addition, leaving the double bonds intact. Conversely, reactions such as Diels-Alder cycloadditions can be directed to the diene system of the pyranone ring without affecting the carbonyl or methoxy groups. The choice of reagents and reaction conditions is paramount in achieving such selectivity.

Regioselectivity refers to the preferential reaction at one specific site over other possible positions. In the context of this compound, this is particularly relevant for electrophilic and nucleophilic additions to the pyranone ring. The electronic nature of the substituents on the ring directs the regiochemical outcome of these reactions. For example, in electrophilic aromatic substitution-type reactions on related 4-pyrone systems, the position of substitution is influenced by the directing effects of the existing substituents. While specific studies on this compound are limited, analogies can be drawn from the broader class of pyranones.

Stereoselectivity is the control of the three-dimensional arrangement of atoms in the product molecules. This is a critical aspect when introducing new chiral centers during the functionalization of this compound. Asymmetric catalysis, employing chiral catalysts or auxiliaries, has been instrumental in achieving high levels of enantioselectivity and diastereoselectivity in reactions involving pyranone scaffolds. For instance, asymmetric Diels-Alder reactions of 2-pyrones have been successfully developed using bifunctional organic catalysts, which can control the endo/exo selectivity and enantioselectivity of the cycloaddition. figshare.comnih.gov Similarly, asymmetric conjugate additions of Grignard reagents to pyranones have been shown to produce chiral lactones with excellent regio- and stereoselectivity. rug.nl

Research Findings on Selective Functionalization

While direct and extensive research on the selective functionalization of this compound is not widely published, valuable insights can be gleaned from studies on closely related 2-alkoxy and 4-pyrone derivatives. These studies highlight the potential for controlled transformations.

One of the key reactions for functionalizing pyranone rings is the Diels-Alder cycloaddition. The reactivity and regioselectivity of 4H-pyran-4-one derivatives in [4+2] cycloadditions are influenced by the substituents on the pyranone ring. rsc.org The presence of an electron-withdrawing group can significantly affect the course of the reaction.

In the realm of stereoselective synthesis, the development of asymmetric catalytic systems has been a major focus. For example, cinchona alkaloid-derived organic molecules have been employed as bifunctional catalysts in the Diels-Alder reactions of 2-pyrones with electron-deficient dienophiles, achieving high enantioselectivity and diastereoselectivity. figshare.comnih.gov These catalysts activate and orient both the diene and the dienophile through multiple hydrogen bonding interactions, thereby controlling the stereochemical outcome. nih.gov

The following table summarizes representative examples of selective functionalization strategies applicable to pyranone systems, which could be extrapolated to this compound.

| Reaction Type | Substrate | Reagent/Catalyst | Selectivity | Product Type |

| Asymmetric Diels-Alder | 2-Pyrones | Cinchona alkaloid-derived bifunctional catalyst | High enantioselectivity and diastereoselectivity | Bicyclic chiral building blocks |

| Asymmetric Conjugate Addition | 2H-Pyran-2-one | Grignard reagents with chiral ligands | Excellent regio- and stereoselectivity | Chiral lactones |

| Electrophilic Substitution | Substituted Benzenes (analogy) | Various electrophiles | Regioselective (ortho, meta, para directing effects) | Substituted aromatic compounds |

It is important to note that the specific outcomes for this compound would need to be experimentally verified, as the interplay of the methoxy group and the pyranone ring system will uniquely influence its reactivity and selectivity.

Applications and Synthetic Utility of 2 Methoxypyran 4 One in Advanced Organic Synthesis

2-Methoxypyran-4-one as a Versatile Synthetic Building Block

The pyranone core, including methoxypyranone derivatives, possesses functionalities that make them valuable intermediates in organic synthesis. The presence of the α,β-unsaturated carbonyl system and the enolizable protons adjacent to the carbonyl group allows for various reactions, such as Michael additions, Diels-Alder reactions, and condensation reactions. While direct examples of this compound's use as a building block are limited in the provided search results, related dihydropyran derivatives, such as 3,4-Dihydro-2-methoxy-2H-pyran, are explicitly utilized as building blocks in the synthesis of pharmaceuticals, agrochemicals, and fragrances. uni-goettingen.de This suggests a potential for this compound to serve similar roles due to the reactivity inherent in the pyranone scaffold. The pyranone framework in general is considered a valuable reagent in organic synthesis. uni.lu

Integration into Complex Molecular Architectures and Natural Product Synthesis

Pyranone-containing structures are prevalent in nature, serving as core components of numerous natural products with diverse biological activities. This makes the synthesis of pyranone derivatives and their incorporation into more complex molecules a significant area of research. While direct synthesis of natural products using this compound was not specifically found, related methoxypyranone structures have been employed in the total synthesis of natural products. For instance, 2-ethyl-6-methoxypyran-4-one has been utilized in the total synthesis of (±)-Spectinabilin. cdutcm.edu.cn Another related compound, 6-(hydroxymethyl)-4-methoxypyran-2-one (a 2-pyrone derivative), has been identified as a precursor in the pathway towards the synthesis of aspernigrin A. nih.gov The broader class of 4-hydroxy-2-pyrones, which share some structural similarities with this compound (a 4-pyrone), are attractive targets for synthesis and modification due to their widespread occurrence as secondary metabolites and diverse biological activity. uni.lu This highlights the importance of the methoxypyranone scaffold in constructing the complex architectures found in natural products.

Role in Heterocyclic Chemistry and Analog Design

As a pyranone, this compound is inherently a heterocyclic compound. The reactivity of the pyranone ring allows for transformations and modifications that can lead to the synthesis of other heterocyclic systems. An example of the pyranone scaffold's utility in heterocyclic chemistry is the synthesis of 1,2,3-triazoles containing an allomaltol moiety (a 3-hydroxypyran-4-one derivative). This process involves the interaction of pyrano[2,3-d]isoxazolone derivatives with hydrazines, followed by a Boulton–Katritzky rearrangement, demonstrating the role of pyranone derivatives in creating new heterocyclic compounds. The pyranone scaffold is also recognized as an essential pharmacophore in many biologically active products. uni.lu This underscores its potential in the design and synthesis of novel heterocyclic analogs with potential biological activities through structural modifications and the introduction of various substituents onto the pyranone core.

Potential in Catalysis and Ligand Development

Information regarding the direct application of this compound or the general pyranone scaffold in catalysis or ligand development was not found in the consulted literature.

Applications in Polymer and Materials Chemistry

No information regarding the use of this compound or the general pyranone scaffold as monomers or precursors in polymer and materials chemistry was found in the consulted literature.

Concluding Remarks and Future Research Directions

Summary of Key Research Advancements on 2-Methoxypyran-4-one

Research on this compound and related pyranone structures has revealed their significance as versatile building blocks in organic synthesis and as scaffolds with potential biological activities. Pyranone derivatives have been explored for various biological activities, including antimicrobial, antifungal, and anticancer properties. ontosight.ai For instance, some pyranone derivatives have shown inhibitory effects against kinases involved in cancer cell proliferation. ontosight.ai The compound 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one, a related structure, has been investigated for its potential as an inhibitor of HIV-1. chemicalbook.comlookchem.com

Furthermore, the pyranone framework is present in numerous natural products with diverse bioactivities. mdpi.comresearchgate.net The synthesis of substituted pyranones, including those with methoxy (B1213986) groups, has been an active area of research, with various methodologies developed for their construction. acs.org

Unexplored Reactivity and Synthetic Opportunities

While existing research has established some synthetic routes to pyranone derivatives, including those related to this compound, there remain unexplored areas of reactivity and synthetic opportunities. The presence of the methoxy group and the α,β-unsaturated carbonyl system within the pyranone ring offers multiple potential sites for functionalization and reaction.

Further investigation into novel catalytic methods for the selective functionalization of the this compound core could lead to the synthesis of new derivatives with tailored properties. acs.org Exploring cascade reactions and multicomponent reactions incorporating this compound as a building block could provide efficient pathways to complex molecular architectures. jmaterenvironsci.comresearchgate.net The reactivity of the methoxy group under various conditions, such as ether cleavage or modification, could also be further explored to expand the range of accessible derivatives.

Future Directions in Computational Studies and Predictive Modeling

Computational chemistry plays a crucial role in understanding the electronic structure, reactivity, and properties of organic molecules. For this compound, computational studies can provide valuable insights into its conformational preferences, reaction mechanisms, and interactions with biological targets. d-nb.infonih.govresearchgate.netresearchgate.net

Future computational efforts could focus on:

Detailed conformational analysis of this compound and its substituted derivatives using advanced theoretical methods to understand the influence of substituents on ring conformation and flexibility. d-nb.inforesearchgate.netresearchgate.net

Predictive modeling of reactivity patterns, including regioselectivity and stereoselectivity in various transformations, which can guide experimental synthetic efforts.

Molecular docking and dynamics simulations to predict the binding affinity and interaction modes of this compound derivatives with potential biological targets, aiding in the rational design of new bioactive compounds. nih.gov

Studies on the spectroscopic properties of this compound using theoretical calculations to assist in the interpretation of experimental data. nih.gov

Emerging Methodologies for Sustainable Synthesis of Pyranone Derivatives

The development of sustainable synthetic methodologies is a critical aspect of modern chemistry. For pyranone derivatives, including those related to this compound, there is a growing interest in developing environmentally friendly synthetic routes. mdpi.comjmaterenvironsci.comresearchgate.netrsc.org

Emerging methodologies for sustainable synthesis that could be applied to this compound include:

Development of catalytic reactions utilizing heterogeneous catalysts, organocatalysts, or biocatalysts to minimize waste and improve efficiency. researchgate.netrsc.org

Utilization of green solvents or solvent-free reaction conditions. jmaterenvironsci.com

Exploration of flow chemistry techniques for continuous production, offering advantages in terms of safety, efficiency, and scalability.

Designing synthetic routes that employ readily available and renewable feedstocks. mdpi.com

Focusing on these sustainable approaches can lead to more efficient and environmentally conscious production of this compound derivatives.

Interdisciplinary Research Prospects Involving this compound

The unique structural features of this compound make it a promising scaffold for interdisciplinary research. Its potential applications extend beyond traditional organic synthesis and medicinal chemistry.

Interdisciplinary research prospects include:

Materials Science: Exploring the incorporation of the this compound core into functional materials, such as polymers or supramolecular assemblies, for applications in areas like sensing or drug delivery. ontosight.ai

Agricultural Science: Investigating the potential of this compound derivatives as agrochemicals, such as pesticides or plant growth regulators, building on the known uses of related compounds. lookchem.com

Biological and Biomedical Sciences: Further exploring the biological activities of this compound derivatives, including their potential as antimicrobial, antiviral, or anticancer agents, and elucidating their mechanisms of action. ontosight.aichemicalbook.comlookchem.comresearchgate.netontosight.aibohrium.com This could involve collaborations with biologists, pharmacologists, and medical researchers.

Environmental Science: Studying the environmental fate and potential remediation strategies for this compound and its derivatives.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 2-Methoxypyran-4-one, and how can reaction conditions be optimized?

- Methodology : Begin with retrosynthetic analysis to identify feasible precursors (e.g., methoxylation of pyran-4-one derivatives). Use computational tools like AI-powered synthesis planning (e.g., Reaxys or Pistachio models) to predict viable routes and optimize reaction parameters (temperature, solvent, catalysts) . For example, methoxy group introduction via nucleophilic substitution or oxidation of methyl ether precursors could be explored. Validate routes using small-scale trials and monitor yields via GC-MS or HPLC.

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodology : Combine spectroscopic techniques:

- NMR : Analyze and spectra to confirm methoxy group integration (δ ~3.3–3.5 ppm for OCH) and pyranone ring protons (e.g., δ ~6.0–7.0 ppm for α,β-unsaturated ketones) .

- X-ray crystallography : Resolve crystal structures to verify stereochemistry and bond lengths, as demonstrated for analogous compounds like 3-(4-methoxyphenyl)-6,7-dihydro-1H-furopyran-4-one .

- IR spectroscopy : Identify carbonyl (C=O) stretching (~1650–1750 cm) and methoxy C-O vibrations (~1250 cm).

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology : Follow GHS hazard classifications for pyranone derivatives:

- Use fume hoods to avoid inhalation (respiratory irritant per OSHA standards) .

- Wear nitrile gloves and goggles to prevent skin/eye contact (skin corrosion category 2) .

- Store in airtight containers away from incompatible materials (e.g., strong oxidizers) and ensure fire-resistant storage cabinets for flammables .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic addition reactions?

- Methodology : Perform density functional theory (DFT) calculations to model electron density distribution and frontier molecular orbitals (HOMO-LUMO gaps). For example, assess the electrophilicity of the carbonyl group and steric effects from the methoxy substituent. Compare results with experimental data from analogous compounds like 3,5-substituted tetrahydropyranones . Use software like Gaussian or ORCA for simulations and validate predictions via kinetic studies (e.g., monitoring reaction rates under varying conditions).

Q. What experimental approaches resolve contradictions in reported synthetic yields of this compound derivatives?

- Methodology :

- Systematic variation : Test variables (e.g., solvent polarity, catalyst loading) using design of experiments (DoE) to identify critical factors.

- Cross-validation : Replicate literature protocols with precise control of moisture/oxygen levels (e.g., Schlenk techniques) .

- Analytical rigor : Quantify impurities via LC-MS and compare with literature chromatograms. For instance, trace moisture may hydrolyze intermediates, reducing yields in methoxylation steps .

Q. How does the methoxy group influence the biological activity of this compound, and how can this be evaluated?

- Methodology :

- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., 2-hydroxy or 2-ethoxy variants) and assay against biological targets (e.g., enzymes, cell lines).

- Molecular docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina to assess binding affinity changes due to methoxy steric/electronic effects .

- Metabolic stability : Use hepatic microsome assays to compare oxidation rates of methoxy vs. non-methoxy derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.